Product packaging for 4-cyclohexylbutan-1-ol(Cat. No.:CAS No. 4441-57-0)

4-cyclohexylbutan-1-ol

Cat. No.: B1346702
CAS No.: 4441-57-0
M. Wt: 156.26 g/mol
InChI Key: NZEBWPHHIQAVOH-UHFFFAOYSA-N
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Description

4-Cyclohexylbutan-1-ol (CAS 4441-57-0) is a primary aliphatic alcohol with the molecular formula C 10 H 20 O and a molecular weight of 156.27 g/mol . This compound features a cyclohexyl group attached to the fourth carbon of a linear butanol chain, creating a structure that is valuable as a versatile chemical intermediate and building block in organic synthesis . Its bifunctional nature—comprising a reactive hydroxyl group and a bulky, lipophilic cyclohexyl moiety—makes it a useful precursor for constructing more complex molecules with tailored properties in both academic and industrial research settings . In research, this compound serves as a key starting material. It has been utilized in academic studies, for instance, in the preparation of hydrocarbon analogs and hydroxylamine isosteres for investigating structure-activity relationships and lipophilicity, which are critical parameters in drug design and development . Furthermore, its structure has been incorporated into the synthesis of liquid crystal materials, where the cyclohexyl group can influence mesophase behavior . Industrially, it acts as an intermediate for synthesizing specialty chemicals, including potential applications in pharmaceuticals and agrochemicals . Physical Properties: Boiling Point: ~233.5 °C (est.) Flash Point: ~108.9 °C (TCC) Specific Gravity: ~0.902 @ 25°C Refractive Index: ~1.466 @ 20°C LogP (o/w): ~3.32 (est.) Safety Information: This product is For Research Use Only and is not intended for direct human or veterinary use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B1346702 4-cyclohexylbutan-1-ol CAS No. 4441-57-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclohexylbutan-1-ol
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InChI

InChI=1S/C10H20O/c11-9-5-4-8-10-6-2-1-3-7-10/h10-11H,1-9H2
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InChI Key

NZEBWPHHIQAVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID90196163
Record name Cyclohexylbutan-1-ol
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Molecular Weight

156.26 g/mol
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CAS No.

4441-57-0
Record name Cyclohexanebutanol
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Synthetic Methodologies for 4 Cyclohexylbutan 1 Ol

Classical and Modern Synthetic Routes

The construction of the 4-cyclohexylbutan-1-ol molecule is approached through several established synthetic pathways. These routes differ in their starting materials, reagents, and reaction conditions, offering flexibility in laboratory and potential industrial applications.

A common and direct method for synthesizing this compound is through the reduction of its corresponding aldehyde, 4-cyclohexylbutanal (B3111782). This transformation is typically accomplished using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com

Sodium borohydride is a mild reducing agent that is highly effective for the selective reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comcommonorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. youtube.com A subsequent protonation step, typically during an aqueous workup, yields the primary alcohol. masterorganicchemistry.com NaBH₄ is often used in protic solvents like methanol (B129727) or ethanol. commonorganicchemistry.comreddit.com

Lithium aluminum hydride (LiAlH₄) is a significantly more powerful reducing agent than NaBH₄. masterorganicchemistry.com While it also readily reduces aldehydes to primary alcohols, it can also reduce a wider range of functional groups, including carboxylic acids and esters. A documented synthesis of this compound involves the reduction of 4-cyclohexylbutyric acid with LiAlH₄ in an ether solvent. prepchem.com

ReagentSubstrateProductKey Characteristics
Sodium Borohydride (NaBH₄) 4-CyclohexylbutanalThis compoundMilder reagent, selective for aldehydes/ketones. masterorganicchemistry.comcommonorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄) 4-Cyclohexylbutanal or 4-Cyclohexylbutyric acidThis compoundPowerful reagent, less selective, reacts with a wider range of carbonyls and carboxylic acids. masterorganicchemistry.comprepchem.com

Catalytic hydrogenation represents an alternative reduction method for converting 4-cyclohexylbutanal to this compound. This industrial-scale process involves reacting the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this type of transformation include transition metals such as nickel, palladium, or platinum. The reaction proceeds by the addition of hydrogen atoms across the carbon-oxygen double bond of the aldehyde, resulting in the formation of the primary alcohol. This method is often favored in industrial settings due to its efficiency and the use of relatively inexpensive reagents.

The term "benzylation" refers to the addition of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) to a molecule. This process is typically used to protect a reactive functional group, such as an alcohol, during a multi-step synthesis. It is not a direct method for synthesizing the core carbon skeleton of this compound. In a hypothetical multi-step sequence, a precursor alcohol could be protected via benzylation, followed by other chemical modifications, and finally, the benzyl group would be removed (debenzylation) to reveal the alcohol. However, this is not a standard or direct route for the primary synthesis of this compound itself.

Hydroboration is a versatile reaction in organic synthesis that involves the addition of a boron-hydrogen bond across a carbon-carbon double bond. umich.edu When applied to allylic azides, this method can be used to create amino alcohols. A study on the iridium(I)-catalyzed hydroboration of equilibrating allylic azides demonstrated that the reaction proceeds with high regioselectivity, yielding the anti-Markovnikov product. rsc.org

In the context of synthesizing a derivative of this compound, one could envision a precursor such as 4-cyclohexylbut-2-en-1-yl azide (B81097). The hydroboration-oxidation of this compound would lead to the formation of an azido (B1232118) diol. Subsequent reduction of the azide group would yield an amino alcohol, a derivative of the target compound. This route highlights a modern approach to creating complex functionalized molecules with stereochemical control. rsc.orgresearchgate.net

Grignard reactions are a fundamental class of carbon-carbon bond-forming reactions in organic chemistry. wikipedia.org They utilize organomagnesium halides (Grignard reagents) as potent carbon-based nucleophiles. masterorganicchemistry.com These reagents react with electrophilic carbonyl compounds, such as aldehydes, ketones, and esters, to form new alcohols. libretexts.org

To synthesize this compound, a conceivable Grignard approach would involve the reaction of cyclohexylmagnesium bromide with a four-carbon electrophile containing a latent alcohol group. For instance, reacting cyclohexylmagnesium bromide with an appropriate epoxide, followed by an acidic workup, would yield a cyclohexyl-substituted butanol. masterorganicchemistry.com Another possibility involves reacting a Grignard reagent derived from a 4-halobutanol (with the hydroxyl group protected) with a cyclohexyl-containing electrophile.

Reagent 1 (Grignard)Reagent 2 (Electrophile)Intermediate ProductFinal Product (after workup/deprotection)
Cyclohexylmagnesium Halide4-Carbon Epoxide (e.g., 1,2-epoxybutane)Alkoxide4-Cyclohexylbutan-2-ol (Isomer)
3-(Cyclohexyl)propylmagnesium BromideFormaldehydeAlkoxideThis compound

Enantioselective Synthesis and Stereochemical Control

Stereochemistry is a critical aspect of organic synthesis, focusing on the spatial arrangement of atoms within molecules. rijournals.com The control of stereochemistry is essential in many applications, including pharmaceuticals and materials science, where specific stereoisomers can have vastly different properties. researchgate.net

For a molecule like this compound, which is achiral, enantioselective synthesis is not directly applicable. However, the principles of stereochemical control are highly relevant when synthesizing derivatives of this alcohol or when using synthetic methods that could potentially create stereocenters.

For example, if the starting material for a reduction reaction were a ketone, such as 4-cyclohexylbutan-2-one, its reduction with agents like NaBH₄ would generate a new chiral center at the second carbon, producing a racemic mixture of (R)- and (S)-4-cyclohexylbutan-2-ol. mnstate.edu Achieving an excess of one enantiomer would require an enantioselective synthesis, which employs chiral catalysts or reagents to influence the stereochemical outcome of the reaction. rijournals.com

Similarly, in hydroboration reactions of substituted allylic alcohols, the stereochemistry of the existing chiral centers can direct the approach of the borane (B79455) reagent, leading to diastereoselective outcomes. umich.eduresearchgate.net The study of how a molecule's structure influences the stereochemical course of a reaction is fundamental to modern synthetic chemistry. rijournals.com

Industrial Scale Production and Process Chemistry

Catalytic Hydrogenation in Industrial Settings

Catalytic hydrogenation is a cornerstone of industrial synthesis for the production of this compound. This process typically involves the reduction of a carbonyl-containing precursor, such as 4-cyclohexylbutanal or an ester of 4-cyclohexylbutyric acid. The selection of catalyst, reaction conditions, and substrate are critical factors that dictate the efficiency and economic viability of the synthesis on an industrial scale.

The primary precursors for this hydrogenation are 4-cyclohexylbutanal or derivatives of 4-cyclohexylbutyric acid. The choice of precursor can influence the selection of the catalyst and the optimal process parameters. For instance, the hydrogenation of an aldehyde to a primary alcohol is a common and well-established transformation in industrial chemistry.

A variety of heterogeneous catalysts are employed for this purpose, with the selection depending on factors such as cost, activity, selectivity, and lifespan. Commonly used catalysts include nickel-, copper-, or precious metal-based catalysts (e.g., palladium, platinum, ruthenium) supported on materials like carbon, alumina, or silica (B1680970). For the hydrogenation of aliphatic aldehydes, nickel-based catalysts, such as Raney nickel, are often favored due to their high activity and cost-effectiveness.

The industrial process is typically carried out in a stirred-tank reactor under elevated hydrogen pressure and temperature to ensure a high reaction rate and conversion. The optimization of these parameters is crucial to maximize the yield of this compound while minimizing the formation of byproducts.

Detailed Research Findings:

Research in the field of catalytic hydrogenation for alcohol production focuses on several key areas:

Catalyst Development: The development of more active, selective, and durable catalysts is a primary research goal. This includes the exploration of novel catalyst compositions, support materials, and preparation methods to enhance performance and reduce costs.

Process Optimization: Studies often focus on optimizing reaction conditions such as temperature, pressure, solvent, and catalyst loading to improve yield, selectivity, and space-time yield.

Kinetic and Mechanistic Studies: A fundamental understanding of the reaction kinetics and mechanism on the catalyst surface is essential for process design, optimization, and scale-up.

While specific industrial process data for this compound is often proprietary, the following table provides representative data for the hydrogenation of an aliphatic aldehyde to its corresponding primary alcohol, illustrating typical process parameters.

Interactive Data Table: Representative Parameters for Industrial Catalytic Hydrogenation of an Aliphatic Aldehyde

ParameterValueUnit
Catalyst Raney Nickel-
Substrate Aliphatic Aldehyde-
Temperature 100 - 150°C
Hydrogen Pressure 50 - 100bar
Catalyst Loading 1 - 5wt%
Reaction Time 2 - 6hours
Yield >95%

Continuous Flow Reactors for Enhanced Scalability

The adoption of continuous flow chemistry represents a significant advancement in the synthesis of chemicals, offering numerous advantages over traditional batch processing, particularly for catalytic hydrogenations. Continuous flow reactors are increasingly being implemented to enhance the scalability, safety, and efficiency of the synthesis of compounds like this compound.

In a continuous flow setup, reactants are continuously pumped through a heated tube or channel packed with a solid-supported catalyst. This configuration provides superior heat and mass transfer compared to batch reactors, leading to more precise control over reaction conditions and often resulting in higher yields and selectivities.

Key Advantages for Scalability:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, which is particularly important when working with flammable hydrogen gas at high pressures and temperatures.

Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, preventing the formation of hot spots and enabling better temperature control, which is critical for selective hydrogenations.

Precise Control of Residence Time: The residence time of the reactants in the catalytic zone can be precisely controlled by adjusting the flow rate, allowing for fine-tuning of the reaction to maximize conversion and minimize byproduct formation.

Facilitated Scale-Up: Scaling up a continuous flow process is often more straightforward than for a batch process. Instead of using larger reactors, which can present significant engineering challenges, production can be increased by operating the reactor for longer periods or by "numbering-up" – running multiple reactors in parallel.

Detailed Research Findings:

While specific studies on the continuous flow synthesis of this compound are not widely available in public literature, research on the continuous hydrogenation of other aldehydes provides valuable insights. For example, studies on the continuous flow hydrogenation of cinnamaldehyde (B126680) to cinnamyl alcohol have demonstrated high selectivity and throughput. mdpi.com These studies highlight the potential for achieving high efficiency and productivity in the synthesis of alcohols using flow reactors.

The following interactive data table presents representative data for the continuous flow hydrogenation of an aliphatic aldehyde, illustrating the typical operational parameters and performance metrics.

Interactive Data Table: Representative Parameters for Continuous Flow Hydrogenation of an Aliphatic Aldehyde

ParameterValueUnit
Catalyst Pt/SiO₂-
Reactor Type Packed-Bed Tubular Reactor-
Temperature 80 - 120°C
Hydrogen Pressure 20 - 50bar
Flow Rate (Liquid) 0.5 - 5mL/min
Residence Time 2 - 10minutes
Throughput 0.1 - 1 kg/day
Yield >98%

Chemical Reactivity and Derivatization of 4 Cyclohexylbutan 1 Ol

Oxidation Reactions

As a primary alcohol, 4-cyclohexylbutan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions employed.

Formation of 4-Cyclohexylbutanoic Acid (e.g., using KMnO₄ or CrO₃)

The complete oxidation of this compound leads to the formation of 4-cyclohexylbutanoic acid. This transformation requires the use of strong oxidizing agents.

Using Potassium Permanganate (B83412) (KMnO₄): Potassium permanganate is a powerful oxidizing agent that can effectively convert primary alcohols into carboxylic acids. pressbooks.pubquora.com The reaction is typically carried out in a basic aqueous solution. The initial oxidation yields the corresponding aldehyde, which is then further oxidized to the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. quora.com

Reaction Scheme with KMnO₄:

Using Chromium Trioxide (CrO₃): Chromium trioxide, in combination with aqueous sulfuric acid and acetone (B3395972) (a formulation known as the Jones reagent), is another potent oxidizing agent for primary alcohols. blogspot.comadichemistry.comwikipedia.org This reagent will oxidize a primary alcohol, such as this compound, to the corresponding carboxylic acid, 4-cyclohexylbutanoic acid. wikipedia.orgorganic-chemistry.org The reaction proceeds through an intermediate aldehyde, which is rapidly oxidized further in the aqueous acidic medium. organic-chemistry.org

Reaction Scheme with Jones Reagent:

Table 1: Oxidation of this compound to 4-Cyclohexylbutanoic Acid
Oxidizing AgentTypical ConditionsProduct
Potassium Permanganate (KMnO₄)Basic aqueous solution, followed by acidic workup4-Cyclohexylbutanoic Acid
Jones Reagent (CrO₃/H₂SO₄/acetone)Acetone, 0-25°C4-Cyclohexylbutanoic Acid

Oxidation to Ketones or Carboxylic Acids

Primary alcohols, by definition, have the hydroxyl group attached to a carbon atom that is bonded to at least two hydrogen atoms. Upon oxidation, they are converted first to aldehydes and then, with stronger oxidizing agents, to carboxylic acids. adichemistry.comchemistrysteps.com The formation of a ketone from a primary alcohol is not a possible reaction pathway under standard oxidation conditions, as a ketone requires the carbonyl group to be bonded to two other carbon atoms. Therefore, the oxidation of this compound will yield either 4-cyclohexylbutanal (B3111782) (the aldehyde) under milder conditions or 4-cyclohexylbutanoic acid (the carboxylic acid) under stronger, aqueous conditions. chemistrysteps.com

Reduction Reactions

The reduction of this compound involves the removal of the hydroxyl group to form the corresponding alkane.

Conversion to 4-Cyclohexylbutane

Direct reduction of an alcohol to an alkane is a challenging transformation due to the poor leaving group ability of the hydroxide (B78521) ion (OH⁻). A common and effective strategy involves a two-step process:

Conversion of the Hydroxyl Group into a Good Leaving Group: The hydroxyl group is first converted into a sulfonate ester, such as a tosylate, by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This transforms the poor leaving group (-OH) into a very good leaving group (-OTs).

Reduction of the Tosylate: The resulting tosylate is then treated with a strong hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄). The hydride ion (H⁻) acts as a nucleophile and displaces the tosylate group in an Sₙ2 reaction, resulting in the formation of the alkane. libretexts.orgchem-station.com

Reaction Scheme:

Further Reduction to Alkanes

The term "further reduction to alkanes" in the context of this compound refers to the complete deoxygenation of the molecule to its parent alkane, 4-cyclohexylbutane. The method described above via the tosylate intermediate is a primary example of achieving this complete reduction. chem-station.com

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. As with reduction, this typically requires converting the -OH group into a better leaving group.

One common method is the reaction with hydrogen halides (HX). For primary alcohols, this reaction proceeds via an Sₙ2 mechanism. The reaction with HBr or HCl, for instance, involves the initial protonation of the hydroxyl group by the acid to form a good leaving group (water), which is then displaced by the halide ion.

Alternatively, reagents like phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) are frequently used to convert primary alcohols into the corresponding alkyl bromides and alkyl chlorides, respectively. chemistrysteps.comlibretexts.orgyoutube.com These reagents are often preferred as they proceed under milder conditions and avoid the strongly acidic environment of concentrated hydrogen halides. The reaction with PBr₃ and SOCl₂ also occurs via an Sₙ2 mechanism for primary alcohols. chemistrysteps.comlibretexts.org

Reaction with PBr₃:

Reaction with SOCl₂:

Table 2: Substitution Reactions of this compound
ReagentProduct
Phosphorus Tribromide (PBr₃)4-Cyclohexylbutyl bromide
Thionyl Chloride (SOCl₂)4-Cyclohexylbutyl chloride

Replacement by Halides (e.g., using SOCl₂)

The conversion of the hydroxyl group of this compound into a halide is a common and crucial step for further derivatization. Halides are excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates. Thionyl chloride (SOCl₂) is a particularly effective reagent for converting primary alcohols into their corresponding alkyl chlorides. chemistrysteps.comlibretexts.org

The reaction proceeds by converting the poor leaving group (-OH) into a much better one, a chlorosulfite intermediate. masterorganicchemistry.com In the presence of a non-nucleophilic base like pyridine, the mechanism typically follows a stereospecific Sₙ2 pathway, resulting in an inversion of configuration if the carbon were chiral. chemistrysteps.commasterorganicchemistry.com For a primary alcohol like this compound, this leads to the formation of 1-chloro-4-cyclohexylbutane. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. chemistrysteps.commasterorganicchemistry.com

Reaction Scheme: Conversion of this compound to 1-Chloro-4-cyclohexylbutane

The hydroxyl group of this compound is replaced by a chloride atom using thionyl chloride.
ReactantReagentProductMechanism
This compoundThionyl Chloride (SOCl₂)1-Chloro-4-cyclohexylbutaneSₙ2 Nucleophilic Substitution

Formation of Other Functional Groups

Beyond halogenation, the hydroxyl group of this compound can be transformed into various other functional groups. As a primary alcohol, it can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. For instance, milder oxidizing agents would yield 4-cyclohexylbutanal, while stronger agents would produce 4-cyclohexylbutanoic acid. These derivatives serve as key intermediates for further synthetic elaborations.

Esterification and Etherification Reactions

Esterification: this compound readily undergoes esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. These reactions are typically catalyzed by an acid. The resulting esters often possess unique properties and can be used in various applications, from fragrances to acting as prodrugs in pharmaceutical development.

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form a more nucleophilic alkoxide, which then reacts with an alkyl halide. The resulting ethers can be valuable as solvents, additives, or as part of a larger molecular structure.

Formation of Novel Derivatives for Structure-Activity Relationship Studies

The bifunctional nature of this compound, with its reactive hydroxyl group and lipophilic cyclohexyl moiety, makes it a valuable precursor for creating complex molecules with specific biological activities. By systematically modifying its structure, researchers can investigate structure-activity relationships (SAR), which are crucial for designing new therapeutic agents. elsevierpure.comnih.govnih.gov

Halogenation and Esterification for Modulating Reactivity

Halogenation and esterification are key strategies to modulate the physicochemical properties and reactivity of molecules derived from this compound. Introducing a halogen atom, as described in section 3.3.1, provides a reactive handle for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions. Esterification can alter properties such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design. By creating a library of halogenated and esterified derivatives, scientists can fine-tune the molecule's ability to interact with biological targets.

Synthesis of Piperidine (B6355638) Derivatives and Hydroxylamine (B1172632) Analogs

The 4-cyclohexylbutyl scaffold can be incorporated into more complex heterocyclic structures like piperidines. nih.govdtic.mil Piperidine rings are prevalent in many pharmaceuticals due to their ability to interact with various biological receptors. A common synthetic route involves first converting this compound into an alkyl halide or tosylate. This activated intermediate can then be used to alkylate a suitable nitrogen-containing precursor, followed by cyclization to form the piperidine ring. whiterose.ac.uk The synthesis often requires multiple steps, including the formation of intermediates like 4-piperidones which are then reduced. dtic.mil

Hydroxylamine analogs are another class of compounds accessible from this compound derivatives. These structures are of interest in medicinal chemistry for their potential biological activities. The synthesis can involve complex multi-step pathways where the 4-cyclohexylbutyl group is attached to a core structure that is later elaborated into a hydroxylamine-containing molecule. researchgate.net

Development of β-lactam carbamates bearing a 4-cyclohexylbutyl side chain

The β-lactam ring is a core structural component of many important antibiotics, such as penicillins and cephalosporins. nih.govnih.gov Attaching a 4-cyclohexylbutyl side chain to this ring system can lead to novel compounds with potentially unique antibacterial properties or other biological activities. The synthesis of such β-lactam carbamates is a sophisticated process. It may involve the reaction of an isocyanate, derived from a precursor containing the 4-cyclohexylbutyl moiety, with an appropriate ketene (B1206846) in a [2+2] cycloaddition (Staudinger synthesis). nih.govorganic-chemistry.org Alternatively, carbamate (B1207046) formation can be achieved by reacting an intermediate with the 4-cyclohexylbutyl group to a pre-formed β-lactam ring. beilstein-journals.org These synthetic routes allow for the systematic exploration of how the bulky, lipophilic 4-cyclohexylbutyl side chain influences the biological activity of the β-lactam core.

Derivatives with Modified Cyclohexyl Moieties

While many reactions of this compound target the reactive hydroxyl group, the cyclohexyl moiety can also be chemically modified, most notably through catalytic dehydrogenation to form an aromatic ring. This transformation yields derivatives where the cyclohexyl group is converted to a phenyl group, significantly altering the molecule's electronic properties and potential applications.

The catalytic dehydrogenation of cyclohexane (B81311) and its derivatives is a well-established industrial and laboratory process, typically requiring high temperatures and a heterogeneous catalyst. chempap.org Metals from Group VIII of the periodic table, particularly platinum and palladium, are effective for this transformation. chempap.orgrsc.org The reaction proceeds by converting the saturated six-membered ring into an aromatic hydrocarbon. chempap.org For this compound, this process would yield 4-phenylbutan-1-ol.

The general reaction is as follows: C₆H₁₁(CH₂)₄OH → C₆H₅(CH₂)₄OH + 3H₂

This aromatization can be carried out over various catalysts, with platinum-based catalysts often showing high activity. rsc.org The choice of catalyst support, such as activated carbon or alumina, also plays a significant role in the catalyst's activity and stability. chempap.orgrsc.org

Below is a table of potential derivatives resulting from the modification of the cyclohexyl moiety.

Derivative NameParent CompoundModification TypeResulting Moiety
4-phenylbutan-1-olThis compoundDehydrogenationPhenyl
4-phenylbutanalThis compoundDehydrogenation & OxidationPhenyl
4-phenylbutanoic acidThis compoundDehydrogenation & OxidationPhenyl

Mechanistic Studies of this compound Reactions

Specific mechanistic studies on this compound are not extensively documented in the literature. However, its reactivity can be reliably inferred from the well-established mechanisms of primary alcohols and cycloalkanes.

Investigation of Reaction Pathways and Intermediates

The reaction pathways of this compound are characteristic of primary alcohols. A principal reaction is its oxidation to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. chemguide.co.uk

Oxidation to 4-cyclohexylbutanal and 4-cyclohexylbutanoic acid:

Using a "strong" oxidizing agent, such as chromic acid (H₂CrO₄) formed from potassium dichromate and sulfuric acid, this compound is first oxidized to the intermediate aldehyde, 4-cyclohexylbutanal. chemguide.co.ukbyjus.commasterorganicchemistry.com If the aldehyde is not removed from the reaction mixture, it is subsequently oxidized to the corresponding carboxylic acid, 4-cyclohexylbutanoic acid. chemguide.co.ukkhanacademy.org

The generally accepted mechanism for oxidation with chromium(VI) reagents involves several key steps: libretexts.org

Formation of a Chromate (B82759) Ester: The alcohol's oxygen atom attacks the chromium atom of the oxidizing agent, forming a chromate ester intermediate. libretexts.org

E2-like Elimination: A base (such as water) removes the proton from the carbon bearing the hydroxyl group. This initiates an elimination reaction, leading to the formation of a carbon-oxygen double bond (the aldehyde) and a reduced chromium species. libretexts.orgmasterorganicchemistry.com

Hydrate (B1144303) Formation (for further oxidation): In an aqueous acidic medium, the intermediate aldehyde (4-cyclohexylbutanal) can form a hydrate. masterorganicchemistry.com

Oxidation of the Hydrate: This hydrate is then susceptible to further oxidation by the same mechanism, yielding the final carboxylic acid product (4-cyclohexylbutanoic acid). masterorganicchemistry.com

Dehydrogenation Pathway:

The catalytic dehydrogenation of the cyclohexyl ring also proceeds through a series of intermediates. Studies on analogous cycloalkanes on platinum surfaces suggest a stepwise mechanism involving the sequential removal of hydrogen atoms. princeton.edugoogle.com The process likely involves the formation of adsorbed surface intermediates, such as a cyclohexyl radical and subsequent cycloalkenyl species, before the stable aromatic ring is formed and the product desorbs from the catalyst surface. chempap.orgprinceton.edu

The table below outlines key intermediates in these transformations.

ReactionStarting MaterialKey Intermediate(s)Final Product
Partial OxidationThis compoundChromate ester4-cyclohexylbutanal
Full OxidationThis compoundChromate ester, 4-cyclohexylbutanal, Aldehyde hydrate4-cyclohexylbutanoic acid
DehydrogenationThis compoundAdsorbed cyclohexyl and cycloalkenyl species4-phenylbutan-1-ol

Biological Activities and Mechanistic Insights of 4 Cyclohexylbutan 1 Ol and Its Derivatives

Anti-inflammatory Potential

Investigations in in vitro and in vivo Models

While 4-cyclohexylbutan-1-ol is primarily recognized as a versatile building block for creating more complex active pharmaceutical ingredients (APIs), comprehensive studies detailing the specific biological activities of the parent compound in in vitro (cell-based) and in vivo (animal) models are not extensively documented in current literature. Its principal role in research and development is that of a precursor or intermediate in the synthesis of novel therapeutic agents.

The utility of this compound in a laboratory setting often involves its structural modification to produce derivatives that are then subjected to biological testing. For instance, it serves as a foundational structure in studies exploring structure-activity relationships, where analogs are synthesized to evaluate how changes to the molecule affect its biological profile. Methodologies for evaluating such compounds typically involve a tiered approach, starting with in vitro assays to assess aspects like cytotoxicity (e.g., MTT assay) and metabolic stability before proceeding to more complex models.

Other Potential Biological Activities

Beyond its role as a synthetic intermediate, the inherent chemical properties of this compound suggest several potential biological activities.

Exploration as a Drug Delivery Agent

The structure of this compound, featuring a polar primary alcohol (-OH) group and a non-polar, bulky cyclohexyl ring, gives it amphiphilic properties. This dual nature is a key characteristic for molecules used in drug delivery systems. Such compounds can potentially self-assemble into structures like micelles or liposomes, which can encapsulate therapeutic agents, or they can be incorporated into larger delivery vehicles to modify their properties. The hydrophobic cyclohexyl moiety can facilitate interaction with lipid-based barriers, a desirable trait for enhancing drug permeation.

Interaction with Biological Membranes

The lipophilic cyclohexyl group is expected to be the primary driver of the molecule's interaction with biological membranes. Studies on cyclic hydrocarbons demonstrate that these compounds preferentially partition into the lipid bilayer of cell membranes. nih.govresearchgate.netrug.nl This accumulation can lead to physical changes in the membrane, such as swelling and an increase in membrane fluidity. nih.govresearchgate.net Such alterations can, in turn, affect the integrity of the membrane, potentially increasing the passive flux of ions and small molecules across it. nih.govresearchgate.net The hydrophobic interactions between the cyclohexyl substituent and the membrane can also influence the function of membrane-embedded proteins, which play critical roles in cellular signaling and transport. nih.govresearchgate.net

NAAA Inhibition and Anti-inflammatory Effects

Research has identified this compound as a compound of interest in the study of N-acylethanolamine acid amidase (NAAA) inhibition. researchgate.net NAAA is a key enzyme responsible for the degradation of the endogenous anti-inflammatory lipid N-palmitoylethanolamide (PEA). patsnap.comdntb.gov.ua By breaking down PEA, NAAA terminates its beneficial analgesic and anti-inflammatory signaling. patsnap.comnih.gov

Inhibiting the NAAA enzyme prevents the degradation of PEA, leading to elevated levels of this bioactive lipid in tissues. patsnap.com Increased PEA can then activate the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that regulates genes involved in suppressing inflammatory pathways. patsnap.comnih.gov A chemically diverse range of NAAA inhibitors has been shown to produce significant anti-inflammatory effects in various animal models. researchgate.net Experiments with recombinant human NAAA have utilized compounds such as this compound to investigate the inhibitory mechanisms, which have been shown to follow noncompetitive kinetics. researchgate.net The high expression of NAAA in immune cells like macrophages suggests that its inhibition is a promising strategy for controlling inflammation at its source. researchgate.net

Structure-Activity Relationship (SAR) Studies

Influence of the Cyclohexyl Substituent on Hydrophobicity and Biological Activity

The structure-activity relationship (SAR) of this compound and its derivatives is heavily influenced by its distinct structural components: the butanol chain and the cyclohexyl ring.

The cyclohexyl group is a critical determinant of the molecule's hydrophobicity (also referred to as lipophilicity). This non-polar, bulky moiety significantly increases the molecule's affinity for lipid environments compared to a simple linear alkyl chain. This property is fundamental to its biological activity for several reasons:

Membrane Partitioning : As discussed, the hydrophobicity driven by the cyclohexyl ring facilitates the molecule's insertion into and interaction with biological membranes. nih.govresearchgate.net The efficiency of this partitioning is often correlated with the biological effects of cyclic hydrocarbons. nih.govrug.nl

Target Binding : The cyclohexyl group can fit into hydrophobic pockets of target proteins, such as enzymes or receptors. This interaction is often a key component of the binding affinity and selectivity of a drug molecule. In the context of NAAA, the hydrophobic substituent may play a role in anchoring the inhibitor to the enzyme.

SAR studies often involve synthesizing analogs where the cyclohexyl ring is modified (e.g., substituted) or replaced with other groups to systematically probe its contribution to the observed biological activity.

Modulation of Activity through Functional Group Replacement

The biological activity of this compound derivatives can be significantly altered by the strategic replacement of functional groups. While direct structure-activity relationship (SAR) studies on this compound are not extensively documented, principles derived from analogous cycloalkanol derivatives provide a framework for understanding how modifications to its structure could impact its biological effects.

The core structure of this compound consists of a cyclohexane (B81311) ring and a butanol side chain. The lipophilicity imparted by the cyclohexane ring and the reactive hydroxyl group on the butanol chain are key determinants of its interactions with biological systems. Modifications to either of these components can lead to derivatives with altered potency, selectivity, and pharmacokinetic properties.

For instance, in studies of cycloalkylamide derivatives as inhibitors of soluble epoxide hydrolase, the size of the cycloalkane ring was found to be a critical factor for inhibitory potency. A cyclohexane ring was necessary for reasonable inhibition, suggesting that the steric bulk and hydrophobicity of this moiety are crucial for binding to the active site of the enzyme. nih.gov Similarly, increasing the hydrophobicity of the molecule by introducing moieties like tetrahydronaphthalene enhanced the inhibitory activity. nih.gov These findings suggest that modifications to the cyclohexyl group of this compound, such as the introduction of substituents or its replacement with other cyclic systems, could modulate its biological activity.

Furthermore, the butanol side chain offers several positions for functional group modification. The terminal hydroxyl group is a primary site for derivatization, such as esterification or etherification, which would alter the compound's polarity and its ability to act as a hydrogen bond donor or acceptor. Such changes are known to have a profound impact on a molecule's ability to cross cell membranes and interact with biological targets.

The following table illustrates hypothetical modifications to the this compound scaffold and their potential impact on its physicochemical properties and biological activity, based on established medicinal chemistry principles.

Modification SiteFunctional Group ReplacementPotential Impact on Properties
Cyclohexane RingIntroduction of alkyl or halogen substituentsIncreased lipophilicity, altered steric profile, potential for enhanced binding to hydrophobic pockets of target proteins.
Butanol ChainChain extension or shorteningAltered spatial relationship between the cyclohexane ring and the terminal functional group, potentially affecting target binding.
Terminal Hydroxyl GroupEsterification, Etherification, AminationModified polarity, hydrogen bonding capacity, and metabolic stability. Conversion to an amine could introduce a basic center, altering solubility and potential for ionic interactions.

Stereochemical Aspects of Biological Efficacy

Stereochemistry plays a pivotal role in the biological efficacy of chiral molecules, as biological systems, such as enzymes and receptors, are themselves chiral. nih.gov Although this compound itself is not chiral, the introduction of substituents on either the cyclohexane ring or the butanol chain can create stereocenters, leading to the existence of enantiomers and diastereomers. These stereoisomers can exhibit significantly different biological activities, potencies, and metabolic fates.

The differential activity of stereoisomers is a well-established principle in pharmacology. For example, in a study of cycloalkanol ethylamine (B1201723) derivatives, the (S)-(-) enantiomer of a specific cyclohexanol (B46403) ethylpiperazine was found to be a potent and selective norepinephrine (B1679862) reuptake inhibitor, highlighting the importance of a specific stereoconfiguration for its pharmacological activity. nih.gov

The spatial arrangement of atoms in a molecule determines its ability to bind to a specific biological target. One enantiomer of a chiral drug may fit perfectly into the binding site of a receptor or enzyme, leading to a desired therapeutic effect, while the other enantiomer may have a much lower affinity or may even bind to a different target, potentially causing off-target effects.

Metabolic Pathways and Biotransformation Studies

The metabolic fate of this compound in biological systems is likely to involve enzymatic transformations that increase its polarity and facilitate its excretion. While direct metabolic studies on this compound are limited, its biotransformation can be inferred from the well-characterized metabolism of cyclohexane and other cycloalkanes by various microorganisms. nih.govmedcraveonline.com

Enzymatic Transformations of this compound

The initial steps in the microbial degradation of cyclohexane and its derivatives often involve oxidation reactions catalyzed by monooxygenases and dehydrogenases. nih.gov For this compound, a plausible metabolic pathway would involve the following key enzymatic steps:

Oxidation of the Alcohol: The primary alcohol group of this compound is a likely target for oxidation by alcohol dehydrogenases. This reaction would convert the alcohol to the corresponding aldehyde, 4-cyclohexylbutanal (B3111782). Further oxidation, catalyzed by an aldehyde dehydrogenase, would yield 4-cyclohexylbutanoic acid.

Hydroxylation of the Cyclohexane Ring: Cytochrome P450 monooxygenases are known to hydroxylate cycloalkanes. nih.gov It is conceivable that this compound could undergo hydroxylation on the cyclohexane ring, introducing a hydroxyl group at one of the carbon atoms. This would significantly increase the polarity of the molecule.

Oxidation of the Cyclohexane Ring: In a pathway analogous to the degradation of cyclohexanol, the cyclohexane ring of a hydroxylated intermediate could be further oxidized. wikipedia.org For instance, a cyclohexanol dehydrogenase could oxidize the newly introduced hydroxyl group to a ketone, forming a cyclohexanone (B45756) derivative. nih.gov

Ring Cleavage: Following the formation of a cyclohexanone intermediate, a Baeyer-Villiger monooxygenase, such as cyclohexanone monooxygenase, could catalyze the insertion of an oxygen atom into the ring, leading to the formation of a lactone. researchgate.netwikipedia.org This ring-opening step is a key feature in the degradation of cyclic compounds, as it converts the cyclic structure into a more readily metabolizable linear chain.

The following table summarizes the probable enzymatic transformations of this compound and the enzymes involved.

TransformationSubstrateProductEnzyme Class
Alcohol OxidationThis compound4-CyclohexylbutanalAlcohol Dehydrogenase
Aldehyde Oxidation4-Cyclohexylbutanal4-Cyclohexylbutanoic AcidAldehyde Dehydrogenase
Ring HydroxylationThis compoundHydroxy-4-cyclohexylbutan-1-olCytochrome P450 Monooxygenase
Ring OxidationHydroxy-4-cyclohexylbutan-1-olOxo-4-cyclohexylbutan-1-olCyclohexanol Dehydrogenase
Ring CleavageOxo-4-cyclohexylbutan-1-ol derivativeLactone derivativeCyclohexanone Monooxygenase

Role in Biological Systems

The specific role of this compound in biological systems is not yet well-defined. Its structural features, a non-polar cyclohexyl group and a polar butanol chain, suggest it could interact with both hydrophobic and hydrophilic environments within a biological system. This amphiphilic nature could allow it to partition into cell membranes or interact with proteins that have both hydrophobic and polar binding domains.

Given that its derivatives have been explored as potential therapeutic agents, it is plausible that this compound could serve as a scaffold for the development of molecules that modulate the activity of specific enzymes or receptors. Its metabolism, leading to the formation of more polar compounds, represents a detoxification pathway, a common fate for xenobiotic compounds in living organisms. Further research is needed to elucidate any specific endogenous roles or more detailed pharmacological activities of this compound.

Advanced Characterization and Analytical Methodologies for 4 Cyclohexylbutan 1 Ol

Spectroscopic Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic molecules like 4-cyclohexylbutan-1-ol. By analyzing the interaction of the molecule with electromagnetic radiation, specific details of its atomic and molecular structure can be determined.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy : In ¹H NMR, the chemical shifts and splitting patterns of the proton signals provide information about the electronic environment and connectivity of hydrogen atoms. For this compound, the spectrum would show distinct signals corresponding to the protons on the cyclohexyl ring, the butyl chain, and the hydroxyl group. The protons on the cyclohexyl ring and the butyl chain adjacent to the ring would appear in the upfield region (typically δ 1.0–2.0 ppm), while the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) would be shifted downfield. The hydroxyl proton itself often appears as a broad singlet, with a chemical shift that can vary depending on concentration and solvent.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. nih.gov Each carbon atom in the cyclohexyl ring and the butanol chain of this compound would produce a distinct signal. The carbon atom bonded to the hydroxyl group (C1) would be the most deshielded among the chain carbons, appearing at a lower field (higher ppm value).

DEPT-135 : Distortionless Enhancement by Polarization Transfer (DEPT-135) is a spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum of this compound, CH and CH₃ signals would appear as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons are not observed in this experiment. This technique is invaluable for confirming the assignments made in the standard ¹³C NMR spectrum.

HSQC : Heteronuclear Single Quantum Coherence (HSQC) is a 2D NMR technique that correlates ¹H and ¹³C signals that are directly bonded to each other. An HSQC spectrum of this compound would show cross-peaks connecting the signal of each proton to the signal of the carbon it is attached to, allowing for unambiguous assignment of both the ¹H and ¹³C spectra.

Table 1: Predicted NMR Data for this compound
TechniqueExpected Observations
¹H NMRMultiple signals in the δ 0.8-2.0 ppm range for cyclohexyl and alkyl protons. A triplet around δ 3.6 ppm for the -CH₂OH protons. A variable, broad singlet for the -OH proton.
¹³C NMRA signal around δ 62-63 ppm for the -CH₂OH carbon. Multiple signals in the δ 26-38 ppm range for the remaining cyclohexyl and alkyl carbons.
DEPT-135Positive signals for CH groups (on the cyclohexyl ring). Negative signals for all CH₂ groups (on the ring and chain). No signals for quaternary carbons.
HSQCCorrelation peaks linking each proton signal to its directly attached carbon signal, confirming C-H connectivity.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

FTIR and ATR-IR : Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR)-IR are common techniques for obtaining the IR spectrum of a compound. nih.gov For this compound, the most characteristic absorption is a strong, broad peak in the region of 3200–3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding. Other significant absorptions include the C-H stretching vibrations of the cyclohexyl and butyl groups, which appear in the 2850–3000 cm⁻¹ region.

Vapor Phase IR : In the vapor phase, intermolecular hydrogen bonding is significantly reduced. Therefore, the vapor phase IR spectrum of this compound would show a sharper O-H stretching band at a higher wavenumber (typically ~3600-3700 cm⁻¹) compared to the condensed phase spectrum. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound
Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Appearance
O-H StretchFTIR / ATR-IR (liquid)~3200 - 3600Strong, Broad
O-H StretchVapor Phase IR~3600 - 3700Sharp, Strong
C-H Stretch (sp³)All~2850 - 3000Strong, Sharp
C-O StretchAll~1050 - 1150Moderate to Strong

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

HRMS : High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. For this compound (C₁₀H₂₀O), HRMS would measure a monoisotopic mass that is very close to the calculated value of 156.1514 Da. nih.gov

GC-MS : Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of GC with the detection power of MS. nih.gov In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at m/z = 156. nist.gov Common fragmentation patterns for primary alcohols include the loss of water ([M-18]⁺), and alpha-cleavage. A significant peak would also be expected from the loss of the butyl chain, resulting in a cyclohexyl cation or related fragments.

Table 3: Expected Mass Spectrometry Data for this compound
TechniqueMeasurementExpected Value (m/z)Interpretation
HRMSExact Mass156.1514Corresponds to the elemental formula C₁₀H₂₀O.
GC-MS (EI)Molecular Ion156Represents the intact molecule with one electron removed.
GC-MS (EI)Key Fragments138, 83, 73, 55Result from predictable fragmentation pathways like loss of H₂O, loss of the side chain, etc.

Chromatographic Techniques

Chromatography is used to separate, identify, and quantify the components of a mixture. For this compound, both gas and liquid chromatography are applicable.

Gas Chromatography is an ideal technique for the analysis of volatile compounds like this compound. nih.gov The compound is passed through a column (commonly a nonpolar or medium-polarity column such as one with a polydimethylsiloxane-based stationary phase) in a carrier gas. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification when compared to a standard. GC is also highly effective for assessing the purity of a sample, with impurities appearing as separate peaks.

High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of this compound. Since the molecule lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be required. A separation could be achieved using either normal-phase chromatography (with a polar stationary phase like silica (B1680970) and a nonpolar mobile phase) or reversed-phase chromatography (with a nonpolar stationary phase like C18 and a polar mobile phase such as a methanol (B129727)/water or acetonitrile/water mixture). HPLC is particularly useful for analyzing less volatile impurities or for preparative applications to purify the compound.

Column Chromatography for Purification and Analysis

Column chromatography is an essential technique for the purification of this compound, particularly after its synthesis, to isolate it from unreacted starting materials and reaction byproducts. The principle of this method relies on the differential partitioning of the compound between a stationary phase and a mobile phase.

For a compound like this compound, which possesses a polar alcohol group and a non-polar cyclohexyl group, silica gel is a commonly used stationary phase. The separation process involves the following steps:

Column Packing : A glass column is packed with a slurry of silica gel in a non-polar solvent, creating the stationary phase.

Sample Loading : The crude this compound mixture is concentrated and loaded onto the top of the silica gel column.

Elution : A solvent or a mixture of solvents (the mobile phase) is passed through the column. The polarity of the eluent is critical. A non-polar solvent (like hexane) is typically used initially, and the polarity is gradually increased by adding a more polar solvent (like ethyl acetate).

Separation : Due to the polar hydroxyl group, this compound adsorbs to the silica gel more strongly than non-polar impurities. As the polarity of the mobile phase increases, it competes for the adsorption sites on the silica, displacing the compound and allowing it to move down the column. Less polar byproducts will elute first, followed by the desired this compound.

Fraction Collection : The eluent is collected in sequential fractions. Analytical techniques like Thin-Layer Chromatography (TLC) are used to monitor these fractions to determine which ones contain the purified compound.

The efficiency of the separation is dependent on factors such as the choice of adsorbent, the solvent system, the column dimensions, and the flow rate. orgsyn.orgyoutube.com

Table 1: Illustrative Parameters for Column Chromatography of this compound

ParameterDescription
Stationary PhaseSilica Gel (60-120 mesh)
Mobile Phase (Eluent)Gradient elution, starting with 100% Hexane and gradually increasing the proportion of Ethyl Acetate (e.g., from 0% to 20%).
Sample VisualizationFractions analyzed by TLC with visualization under UV light (if applicable) or by staining with potassium permanganate (B83412).
Expected Elution Order1. Non-polar byproducts 2. This compound 3. More polar impurities

Crystallographic Analysis

Single-Crystal X-ray Diffraction of this compound and its Derivatives

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic structure of a crystalline compound. mdpi.com This technique involves irradiating a single crystal of a substance with an X-ray beam. The resulting diffraction pattern of scattered X-rays is collected and analyzed to build a 3D model of the electron density, from which the precise positions of atoms within the crystal lattice can be determined. aps.org This provides unambiguous information on bond lengths, bond angles, and stereochemistry.

For a compound like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for SCXRD would require either cryogenic conditions to solidify the compound or, more commonly, the synthesis of a solid derivative. For instance, reacting the alcohol with a suitable carboxylic acid to form a solid ester or with an isocyanate to form a solid carbamate (B1207046) could yield crystals amenable to SCXRD analysis.

As of the current literature, specific single-crystal X-ray diffraction data for this compound or its simple derivatives are not available. However, if such a study were performed on a derivative, it would provide invaluable insights into the molecule's conformation, including the orientation of the cyclohexyl ring relative to the butanol chain and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. nih.gov

Thermodynamic and Interaction Studies

Calorimetric Studies of Cyclodextrin (B1172386) Complexation

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to study the thermodynamics of binding interactions in solution. malvernpanalytical.commdpi.com It directly measures the heat released or absorbed during a binding event, such as the formation of an inclusion complex between a host molecule like cyclodextrin and a guest molecule like this compound.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate non-polar guest molecules in aqueous solutions. mdpi.com The study of the complexation of this compound with a cyclodextrin (e.g., β-cyclodextrin) using ITC would involve titrating a solution of the cyclodextrin into a sample cell containing a solution of this compound.

Each injection of the cyclodextrin would lead to the formation of the inclusion complex, resulting in a small heat change that is precisely measured by the calorimeter. d-nb.info The resulting data, a plot of heat change per injection versus the molar ratio of the reactants, can be analyzed to determine the key thermodynamic parameters of the interaction. nih.gov While no specific ITC studies for this compound have been reported, the methodology is well-established for similar alcohol-cyclodextrin systems. acs.org

Association Constants and Thermodynamic Parameters (Enthalpy, Gibbs Energy, Entropy)

From a single ITC experiment, a complete thermodynamic profile of the molecular interaction can be obtained. d-nb.info The binding isotherm generated is fitted to a binding model to calculate the stoichiometry of the interaction (n), the association constant (Kₐ), and the enthalpy of binding (ΔH).

The association constant (Kₐ) is a measure of the affinity between the host and guest molecules. Once Kₐ and ΔH are known, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the following fundamental equations:

ΔG = -RT ln(Kₐ)

ΔG = ΔH - TΔS

where R is the gas constant and T is the absolute temperature.

ΔG (Gibbs Free Energy) : Indicates the spontaneity of the complexation. A negative value signifies a spontaneous process.

ΔH (Enthalpy) : Reflects the change in heat content upon binding. A negative value (exothermic) suggests that the formation of non-covalent bonds like van der Waals forces and hydrogen bonds is a primary driver of the interaction.

ΔS (Entropy) : Represents the change in the system's disorder. A positive value often points to the release of ordered water molecules from the cyclodextrin cavity and the guest molecule's surface (the hydrophobic effect), which is a major driving force for complexation. nih.gov

While specific thermodynamic data for the this compound/cyclodextrin system is not available, the following table presents illustrative data for the complexation of a structurally related compound, trans-4-methylcyclohexanol, with β-cyclodextrin, as determined by ITC. researchgate.net This provides an example of the typical values that could be expected for such an interaction.

Table 2: Illustrative Thermodynamic Parameters for the Complexation of trans-4-Methylcyclohexanol with β-Cyclodextrin at 298.15 K

ParameterValueUnit
Association Constant (Kₐ)1.5 x 10³M⁻¹
Gibbs Free Energy (ΔG)-18.1kJ·mol⁻¹
Enthalpy (ΔH)-28.1kJ·mol⁻¹
Entropy (TΔS)-10.0kJ·mol⁻¹

Note: Data is for a related compound and serves for illustrative purposes only. researchgate.net

Computational Chemistry and Theoretical Studies of 4 Cyclohexylbutan 1 Ol

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules like 4-cyclohexylbutan-1-ol. These methods allow for the exploration of conformational landscapes and potential interactions with biological targets.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.comlibretexts.orglibretexts.org For this compound, conformational flexibility arises from rotation around the single bonds in the butyl chain and the ring inversion of the cyclohexane (B81311) moiety.

The most stable conformation of the cyclohexane ring is the chair form, which minimizes both angle strain and torsional strain. The butyl-alcohol substituent can be attached to the ring in either an equatorial or an axial position. The equatorial position is generally more stable for larger substituents to avoid steric hindrance with the axial hydrogens on the same side of the ring. lumenlearning.com

Further conformational complexity is introduced by rotation around the C-C bonds of the butanol chain. Similar to the analysis of butane, different staggered and eclipsed conformations exist. youtube.com The staggered conformations, particularly the anti-conformation where the bulky cyclohexyl group and the hydroxyl group are furthest apart, are expected to be the most stable due to minimized steric hindrance. libretexts.orgyoutube.com

Energy minimization calculations are employed to find the geometry with the lowest potential energy for each conformer. These calculations systematically adjust the atomic coordinates to locate energy minima on the potential energy surface. The relative energies of the different stable conformers can then be compared to determine their population distribution at a given temperature using Boltzmann statistics. uncw.edu

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer DescriptionDihedral Angle (C-C-C-C)Cyclohexyl PositionRelative Energy (kcal/mol)
Anti180°Equatorial0.00
Gauche60°Equatorial0.9
Eclipsed (H, OH)120°Equatorial3.4
Eclipsed (Cyclohexyl, H)Equatorial5.0
Anti180°Axial2.1

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. libretexts.orgmdpi.comnih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govresearchgate.net

For this compound, docking studies could be employed to investigate its potential interactions with various biological targets. For instance, given its structure as an alcohol, it could be docked into the active sites of enzymes such as alcohol dehydrogenases or cytochrome P450 enzymes to explore its potential as a substrate or inhibitor. The hydroxyl group would be expected to form key hydrogen bond interactions with polar residues in the active site, while the non-polar cyclohexyl and butyl groups would likely engage in hydrophobic interactions.

The docking process involves two main components: a search algorithm to generate a large number of possible binding poses and a scoring function to rank these poses based on their predicted binding affinity. nih.gov The results of a docking study are typically presented as a binding score (e.g., in kcal/mol) and a detailed view of the predicted interactions.

Table 2: Illustrative Docking Scores for this compound with a Hypothetical Enzyme Active Site

Docking SoftwarePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
AutoDock Vina-6.5SER102, HIS67Hydrogen Bond with -OH
Glide-7.2LEU145, VAL198, PHE201Hydrophobic with cyclohexyl
GOLD-6.9ALA105van der Waals

Note: This table is for illustrative purposes. The results are hypothetical and would depend on the specific protein target and docking software used.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. tandfonline.com

Electronic Structure and Bonding Analysis

Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of this compound. This includes determining the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Analysis of the molecular orbitals would likely show that the HOMO is localized around the oxygen atom of the hydroxyl group, reflecting the presence of lone pair electrons. The LUMO, on the other hand, would likely be distributed over the sigma anti-bonding orbitals of the carbon chain and cyclohexyl ring. From these orbital energies, various quantum chemical descriptors can be calculated.

Table 3: Hypothetical Quantum Chemical Descriptors for this compound (Calculated using DFT)

DescriptorDefinitionHypothetical Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.8 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital2.5 eV
Energy Gap (ΔE)ELUMO - EHOMO9.3 eV
Ionization Potential (I)-EHOMO6.8 eV
Electron Affinity (A)-ELUMO-2.5 eV
Electronegativity (χ)(I + A) / 22.15 eV
Chemical Hardness (η)(I - A) / 24.65 eV

Note: These values are illustrative and would vary based on the level of theory and basis set used in the calculation.

Prediction of Spectroscopic Properties

Quantum chemical calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation of both the computational method and the molecular structure. uncw.edu For instance, the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹H). nih.govscilit.com These predictions can be highly valuable in confirming structural assignments. nih.gov

Similarly, the vibrational frequencies corresponding to the Infrared (IR) and Raman spectra can be calculated. These calculated frequencies can help in the assignment of the absorption bands observed in the experimental spectra. For this compound, characteristic vibrational modes would include the O-H stretch, C-H stretches of the alkyl chain and cyclohexyl ring, and C-O stretch.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physicochemical property. nih.govnih.gov These models are widely used in medicinal chemistry and environmental science to predict the properties of new or untested compounds. tandfonline.comhnust.edu.cn

A QSAR model for a series of aliphatic alcohols, including this compound, could be developed to predict properties such as toxicity, solubility, or receptor binding affinity. tandfonline.comnih.govnih.govhnust.edu.cnresearchgate.net This involves calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules. These descriptors are then used as independent variables in a statistical model to predict the dependent variable (the activity or property).

For this compound, relevant descriptors would include topological indices, constitutional descriptors (e.g., molecular weight), and quantum chemical descriptors. Some pre-computed descriptors are available in public databases. chemscene.comnih.gov

Table 4: Selected Molecular Descriptors for this compound Relevant to QSAR Modeling

DescriptorValueSource
Molecular Weight156.27 g/mol chemscene.com
XLogP33.5 nih.gov
Topological Polar Surface Area (TPSA)20.23 Ų chemscene.com
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Rotatable Bond Count4 nih.gov

A typical QSAR model is expressed as a linear or non-linear equation. For example, a linear QSAR model for a specific biological activity might take the form:

Activity = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

The development of a robust QSAR model requires a sufficiently large and diverse dataset of compounds with experimentally determined activities, followed by rigorous statistical validation. nih.govnih.gov

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of chemical compounds, such as this compound, is a cornerstone of modern computational chemistry and toxicology. These models, often in the form of Quantitative Structure-Activity Relationships (QSAR), aim to correlate the structural or physicochemical properties of molecules with their biological effects. For aliphatic alcohols and cycloaliphatic compounds, these models are crucial for predicting a range of activities from antimicrobial and anti-inflammatory effects to their behavior as fragrance ingredients.

While specific, validated QSAR models exclusively for this compound are not extensively documented in publicly accessible literature, the principles for their development can be inferred from studies on analogous compounds. The general approach involves several key stages: data collection, descriptor calculation, model building, and validation.

Data Collection: A crucial first step is the compilation of a dataset of molecules with experimentally determined biological activities. For a compound like this compound, this could include data on its antimicrobial efficacy, its interaction with specific receptors, or its skin permeability.

Descriptor Calculation: A wide array of molecular descriptors would then be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as follows:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Molecular shape, volume, and surface area-based descriptors.

Physicochemical Properties: LogP (lipophilicity), polarizability, and hydrogen bond donors/acceptors.

Model Building and Validation: Various statistical and machine learning methods are employed to build the predictive model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced techniques like Random Forest (RF) and Support Vector Machines (SVM) are commonly used. The robustness and predictive power of the resulting model are then rigorously assessed through internal and external validation techniques.

For a molecule like this compound, which combines a flexible aliphatic chain with a bulky cyclohexyl group, a combination of descriptors would likely be important. The lipophilicity, governed by the cyclohexyl and butyl moieties, and the hydrogen-bonding capacity of the terminal hydroxyl group are expected to be key determinants of its biological activity.

Table 1: Hypothetical Predictive Model Parameters for Biological Activity of Aliphatic Alcohols

Descriptor CategoryPotential Key Descriptors for this compoundRationale for Importance
Lipophilicity LogP, LogDGoverns membrane permeability and interaction with hydrophobic pockets of proteins. The cyclohexyl and butyl groups contribute significantly.
Steric Molecular Volume, Surface Area, Shadow IndicesThe size and shape of the molecule, particularly the bulky cyclohexyl ring, will influence its fit into binding sites.
Electronic Dipole Moment, Partial Charges on AtomsThe polar hydroxyl group introduces a dipole moment and the potential for electrostatic interactions.
Topological Connectivity Indices (e.g., Chi indices)Describe the branching and overall shape of the carbon skeleton, which can be related to how the molecule interacts with its environment.
Hydrogen Bonding Number of H-bond donors/acceptorsThe terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, which is critical for interactions with biological macromolecules.

Predictive models for fragrance ingredients often focus on properties like odor intensity and character. researchgate.netproquest.com In these models, volatility, which is related to molecular weight and boiling point, and the nature of the functional groups play a significant role. For this compound, its moderate molecular weight and the presence of the hydroxyl group would be key inputs for such a model.

Elucidation of Key Structural Features for Desired Effects

The Butyl Linker: The four-carbon alkyl chain provides flexibility, allowing the molecule to adopt various conformations. This flexibility can be crucial for positioning the cyclohexyl group and the hydroxyl group optimally for interaction with a binding site. The length of this linker is often a critical parameter in SAR studies. A shorter or longer chain could alter the distance between the key functional groups, potentially leading to a decrease in activity.

The Terminal Hydroxyl Group: The primary alcohol functional group is a key pharmacophoric feature. It can participate in hydrogen bonding, acting as both a donor and an acceptor. ijprems.com This is a fundamental interaction in many biological systems, including enzyme inhibition and receptor binding. The location of the hydroxyl group at the terminus of the alkyl chain makes it sterically accessible for such interactions.

Molecular dynamics simulations of long-chain alcohols in lipid bilayers have shown that the hydroxyl group tends to anchor the molecule at the polar headgroup region of the membrane, while the lipophilic tail inserts into the hydrophobic core. osti.govacs.orgresearchgate.netnih.gov This orientation can disrupt the membrane structure, which may be a mechanism for the antimicrobial activity of some alcohols. It is plausible that this compound behaves similarly, with the hydroxyl group interacting with the polar heads of phospholipids (B1166683) and the cyclohexylbutane moiety partitioning into the lipidic interior.

Table 2: Key Structural Features of this compound and Their Postulated Effects

Structural FeaturePostulated Contribution to Biological EffectsSupporting Principles from Analogous Compounds
Cyclohexyl Ring - Increases lipophilicity, aiding membrane permeability. - Provides a rigid, three-dimensional scaffold for binding. - Contributes to the overall steric bulk, influencing receptor fit.The cyclohexyl group is a known bioisostere for other bulky groups and can enhance binding affinity by occupying hydrophobic pockets. pharmablock.com
Butyl Linker - Confers conformational flexibility. - Acts as a spacer, optimizing the distance between the cyclohexyl and hydroxyl groups.The length of alkyl chains is a critical determinant of activity in many homologous series of compounds.
Terminal Hydroxyl Group - Acts as a hydrogen bond donor and acceptor. - Provides a polar anchor for interaction with polar regions of macromolecules or membranes.The hydroxyl group is a classic pharmacophoric feature responsible for key binding interactions in many drugs and biologically active molecules. ijprems.com

Applications of 4 Cyclohexylbutan 1 Ol As an Intermediate in Complex Synthesis

Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry, 4-cyclohexylbutan-1-ol and its derivatives are instrumental in the design and synthesis of new therapeutic agents. Its structural components contribute to key molecular properties that influence the biological activity and pharmacokinetic profile of a drug.

This compound functions as a foundational building block for the creation of Active Pharmaceutical Ingredients (APIs). Although detailed synthetic routes for specific commercial drugs starting directly from this compound are not always publicly disclosed, its derivatives are key components in various biologically active molecules. For instance, related structures like 2-(cyclohexylamino)thiazol-4(5H)-ones have been synthesized and investigated as potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for metabolic diseases. mdpi.com The synthesis of such molecules often involves the use of cyclohexyl-containing amines or acids, which can be derived from this compound.

The general utility of this compound lies in its ability to be chemically transformed into other key intermediates. The primary alcohol group can be oxidized to an aldehyde (4-cyclohexylbutanal) or a carboxylic acid (4-cyclohexylbutanoic acid), which then participate in a wide range of C-C and C-N bond-forming reactions crucial for constructing the complex scaffolds of modern APIs.

Derivative of this compoundPotential Therapeutic AreaRole in Synthesis
4-Cyclohexylbutanoic acidMetabolic Diseases, InflammationPrecursor for amides and esters
4-Cyclohexylbutanal (B3111782)VariousIntermediate for reductive amination and aldol (B89426) reactions
Cyclohexyl-containing aminesVariousKey building block for nitrogen-containing heterocycles

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical parameter in drug design, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The cyclohexyl group of this compound is a non-polar, bulky moiety that significantly contributes to the lipophilicity of a molecule.

In medicinal chemistry, the cyclohexyl group is often employed as a bioisostere for other groups, such as a phenyl ring or a tert-butyl group, to fine-tune the lipophilic character of a drug candidate. This modulation can optimize the drug's ability to cross biological membranes and interact with its target protein. Research has demonstrated the use of this compound to prepare specific hydrocarbon analogs for lipophilicity studies, which are essential for developing structure-activity relationships (SAR) and understanding how a potential drug will behave in the body.

Structural FeatureContribution to Molecular PropertiesImportance in Drug Design
Cyclohexyl GroupIncreases lipophilicity; provides a 3D scaffoldModulates ADMET properties; can improve binding affinity
Butanol ChainProvides a flexible spacer and a reactive handle (-OH)Allows for synthetic modification and attachment to other molecular fragments

This compound is a documented starting material for the synthesis of hydroxylamine (B1172632) analogs. Specifically, it has been used to prepare hydrocarbon isosteres in a series designed to evaluate the influence of N,N,O-trisubstituted hydroxylamine groups on molecular properties.

Furthermore, this compound is a logical precursor for the synthesis of piperidine (B6355638) derivatives, a structural motif present in numerous pharmaceuticals. harvard.edu A plausible and efficient synthetic strategy involves a two-step sequence:

Oxidation: The primary alcohol, this compound, is oxidized to the corresponding aldehyde, 4-cyclohexylbutanal. This can be achieved using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, to avoid over-oxidation to the carboxylic acid.

Reductive Amination: The resulting aldehyde, 4-cyclohexylbutanal, can then undergo a reductive amination reaction. For example, reaction with a primary amine (like ammonia (B1221849) or a substituted amine) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) would lead to the formation of a substituted piperidine ring. This one-pot reaction is a powerful method for constructing C-N bonds.

This synthetic pathway highlights the utility of this compound as a starting point for generating complex heterocyclic structures central to many drug molecules.

N-acylethanolamine acid amidase (NAAA) is an enzyme that deactivates the endogenous anti-inflammatory and analgesic lipid, palmitoylethanolamide (B50096) (PEA). researchgate.net Inhibition of NAAA is therefore a promising therapeutic strategy for treating pain and inflammation. Several potent NAAA inhibitors feature a cyclohexyl group in their structure, which contributes to their binding affinity and selectivity.

While direct synthesis from this compound is not explicitly detailed in the primary literature, it serves as a logical precursor to key intermediates. For example, the potent NAAA inhibitor N-pentadecylcyclohexancarboxamide contains a cyclohexylcarbonyl moiety. This structural unit can be derived from 4-cyclohexylbutanoic acid, which is readily accessible via the oxidation of this compound. The synthesis would involve the formation of an amide bond between 4-cyclohexylbutanoic acid (or its activated form, like an acyl chloride) and a suitable long-chain amine.

Agrochemicals and Specialty Chemicals

Similar to its role in pharmaceuticals, this compound serves as an intermediate in the synthesis of agrochemicals. Its structure can be incorporated into new potential pesticides and herbicides. For example, certain cyclohexane (B81311) derivatives of 3,5-dioxo-cyclohexanecarboxylic acid have been patented for their plant-growth regulating activities. google.com The synthesis of such compounds can utilize building blocks derived from cyclohexyl-containing alcohols or acids.

In the field of specialty chemicals, this compound and its derivatives are used in the fragrance industry. While the alcohol itself may not be a primary odorant, it can be converted into esters and other derivatives that possess desirable olfactory properties for use in perfumes and other scented products. beilstein-journals.orgnih.gov

Natural Product Synthesis

Based on a comprehensive review of available scientific literature, the use of this compound as a starting material or key intermediate in the total synthesis of natural products is not a widely documented application. While many natural products contain cyclohexyl rings, their biosynthetic pathways and laboratory syntheses typically involve more complex strategies for ring formation and functionalization. The primary applications of this compound remain concentrated in the synthesis of pharmaceutical and specialty chemical compounds where its specific combination of a lipophilic ring and a functionalized linear chain is particularly advantageous.

Fragrance and Flavor Industry Applications

While many alcohols and their derivatives are utilized in the fragrance industry, this compound itself is not widely recognized for its distinct organoleptic properties. Chemical databases that catalogue fragrance and flavor profiles indicate that its specific odor and flavor are not defined. flavscents.com

However, its primary application in this industry is as a precursor for the synthesis of other molecules, such as esters, which may possess desirable olfactory characteristics. The reaction of the hydroxyl group of this compound with various carboxylic acids can produce a range of esters, some of which may have potential uses as fragrance components.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol
CAS Number 4441-57-0
Appearance Data not available
Boiling Point 233.5 °C at 760 mmHg
Flash Point 108.9 °C
Specific Gravity 0.902 g/cm³ @ 25 °C
Refractive Index 1.466 @ 20 °C
Water Solubility 193.4 mg/L @ 25 °C (estimated)

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for 4-Cyclohexylbutan-1-ol and its Analogs

Traditional synthesis of this compound typically involves the reduction of 4-cyclohexylbutyric acid or its derivatives, or the catalytic hydrogenation of 4-cyclohexylbutanal (B3111782). Future research should pivot towards more efficient, selective, and sustainable methods.

Photocatalysis and Flow Chemistry: Emerging technologies like photocatalysis and flow chemistry present significant opportunities. Visible-light-mediated photocatalysis could enable the direct functionalization of alcohols under mild conditions, potentially offering new routes to this compound and its analogs with high selectivity and reduced energy consumption. wikipedia.orgresearchgate.netgoogle.com Flow chemistry, with its precise control over reaction parameters and enhanced safety profiles, could lead to more efficient and scalable production processes. pharmablock.comgoogle.comnist.govscispace.comnih.gov The on-demand generation of reactive intermediates in flow reactors could also open up new synthetic pathways that are not feasible in traditional batch processes. nih.gov

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a green and highly selective alternative for the synthesis of cyclohexanol (B46403) derivatives. Research into identifying or engineering enzymes for the specific production of this compound could lead to environmentally friendly and cost-effective manufacturing processes.

In-depth Mechanistic Investigations of Biological Activities

While this compound is utilized as a building block in the synthesis of active pharmaceutical ingredients, detailed studies on its intrinsic biological activities and the mechanisms behind them are scarce. flavscents.com The lipophilic cyclohexyl moiety suggests potential interactions with biological membranes and hydrophobic pockets of enzymes.

Future investigations should focus on:

Interaction with Lipid Bilayers: Biophysical studies, such as 2H-NMR, could elucidate how this compound and its derivatives interact with and potentially disrupt lipid bilayer membranes. byjus.comgoogle.comwikipedia.org Understanding these interactions is crucial, as they can influence the compound's bioavailability and potential cytotoxicity.

Enzyme Inhibition: The cyclohexyl group is a common motif in various enzyme inhibitors. Screening this compound and its derivatives against a panel of enzymes, such as cyclooxygenases (COX) or phosphodiesterases (PDEs), could uncover novel biological targets. Mechanistic studies would then be required to understand the specific molecular interactions driving any observed inhibition.

Antimicrobial Activity: Some ω-cyclohexylalkan-1-ols have demonstrated antimicrobial properties. In-depth studies are needed to determine the antimicrobial spectrum of this compound, its efficacy, and its mechanism of action against various pathogens.

Exploration of New Derivatization Pathways

The hydroxyl group of this compound is a prime site for derivatization to create new molecules with enhanced or novel properties. While traditional esterification and etherification are common, modern synthetic methods offer exciting new possibilities.

Click Chemistry: This set of powerful and reliable reactions could be employed for the efficient and modular derivatization of this compound. flavscents.com By introducing an azide (B81097) or alkyne functionality, the molecule can be readily linked to a wide array of other molecules, facilitating the rapid synthesis of compound libraries for screening.

Late-Stage Functionalization: Techniques for late-stage functionalization (LSF) could enable the selective modification of the alkyl chain or the cyclohexyl ring of this compound and its derivatives. This approach is particularly valuable in drug discovery for optimizing the properties of a lead compound without the need for de novo synthesis.

Computational Design of this compound Derivatives with Enhanced Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties, thereby reducing the need for extensive and costly experimental screening.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish a mathematical relationship between the structural features of this compound derivatives and their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives, guiding synthetic efforts towards more potent compounds.

In Silico Screening and Molecular Dynamics: For a specific biological target, molecular docking simulations can predict the binding affinity and orientation of various this compound derivatives within the target's active site. Molecular dynamics simulations can further provide insights into the stability of the ligand-protein complex and the key interactions involved. This approach has been successfully used in the design of PDE inhibitors containing cyclohexyl groups and could be applied to design novel inhibitors based on the this compound scaffold.

Environmental and Sustainable Synthesis Considerations

Future research must prioritize the development of environmentally benign and sustainable methods for the synthesis and derivatization of this compound.

Life Cycle Assessment (LCA): A comprehensive Life Cycle Assessment of the current and novel synthetic routes to this compound is crucial to quantify their environmental impact. LCAs evaluate the entire life cycle of a product, from raw material extraction to disposal, and can identify hotspots for environmental improvement. Studies on the production of other alcohols have highlighted the significant environmental contributions of energy use and raw material cultivation.

Green Solvents and Reagents: Research should focus on replacing hazardous solvents and reagents with greener alternatives. This includes the use of water, supercritical fluids, or bio-based solvents in the synthesis and purification processes.

Waste Valorization: Exploring the use of renewable feedstocks and the valorization of waste streams in the synthesis of functionalized cyclohexanes can contribute to a more circular and sustainable chemical industry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyclohexylbutan-1-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclohexylation of butanol derivatives or reduction of corresponding ketones. For example, analogous methods for chlorinated alcohols (e.g., 4-chlorobutan-1-ol) use HCl under reflux (103–105°C for 0.5–4 hours) to facilitate nucleophilic substitution . For this compound, Grignard reactions with cyclohexylmagnesium bromide and subsequent oxidation/reduction steps may be employed. Purification via fractional distillation or column chromatography is critical to isolate the product from side reactions (e.g., elimination byproducts). Monitor reaction progress using TLC or GC-MS .

Q. How can researchers validate the structural identity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare 1^1H and 13^{13}C NMR spectra with reference data from NIST Chemistry WebBook (e.g., cyclohexyl proton signals at δ 1.0–2.0 ppm and hydroxyl proton at δ 1.5–2.5 ppm) .
  • IR Spectroscopy : Confirm the presence of -OH (broad peak ~3200–3600 cm1^{-1}) and cyclohexyl C-H stretches (2850–3000 cm1^{-1}) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 156 for C10_{10}H20_{20}O) and fragmentation patterns .

Advanced Research Questions

Q. How do conformational changes in the cyclohexyl group affect the solvent interactions and thermodynamic stability of this compound?

  • Methodological Answer : Use molecular dynamics simulations or calorimetry to study chair vs. boat conformations of the cyclohexyl ring. Differential scanning calorimetry (DSC) can measure enthalpy changes during phase transitions, while computational tools (e.g., Gaussian) model steric effects on solvation. Compare with analogous alcohols (e.g., 4-tert-butylcyclohexanol) to assess substituent impacts .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Systematic Reproducibility Checks : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables.
  • Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, NIST) and apply statistical tests (e.g., ANOVA) to identify outliers or confounding factors .
  • Mechanistic Studies : Use isotopic labeling (e.g., 18^{18}O in hydroxyl groups) to trace metabolic pathways and confirm activity hypotheses .

Q. How can researchers design experiments to evaluate the pharmacological potential of this compound as a drug precursor?

  • Methodological Answer :

  • In Silico Screening : Use docking software (e.g., AutoDock) to predict binding affinity with target proteins (e.g., enzymes in CNS disorders).
  • In Vitro Assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., fluorinated or methylated derivatives) and compare bioactivity profiles .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as alcohols can irritate respiratory systems .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Data and Compliance

Q. How should researchers address discrepancies between experimental data and computational predictions for this compound?

  • Methodological Answer :

  • Error Analysis : Quantify instrumental uncertainty (e.g., NMR integration errors) and compare with computational convergence thresholds.
  • Parameter Optimization : Adjust force fields in molecular modeling software (e.g., AMBER) to better match experimental conformational data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.